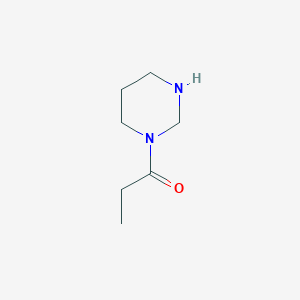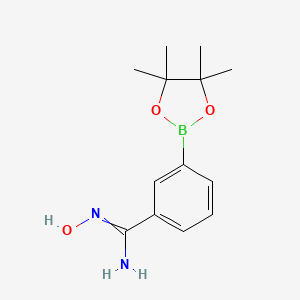![molecular formula C10H9NO2 B11757018 (E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11757018.png)
(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a phenyl ring substituted with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-(prop-2-yn-1-yloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme mechanisms involving hydroxylamine intermediates.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-hydroxybenzylideneamine: Similar structure but lacks the prop-2-yn-1-yloxy group.
N-hydroxyphenylmethylideneamine: Similar structure but lacks the prop-2-yn-1-yloxy group.
Uniqueness
(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the prop-2-yn-1-yloxy group, which can impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(NZ)-N-[(2-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h1,3-6,8,12H,7H2/b11-8- |
InChI Key |
VMONQQVWIPRJJI-FLIBITNWSA-N |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=N\O |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
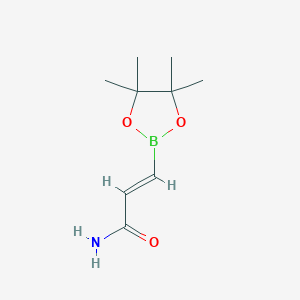
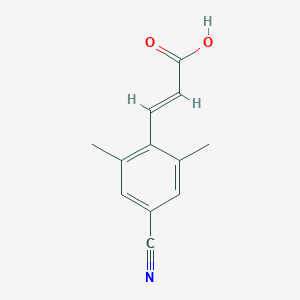
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
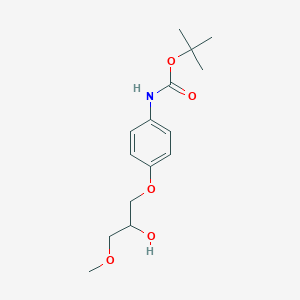
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)

![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
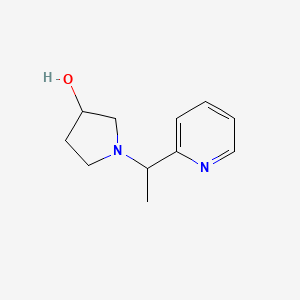
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
